molecular formula C9H15Cl2N3O2 B224734 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea CAS No. 13909-12-1

3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea

Cat. No.: B224734
CAS No.: 13909-12-1
M. Wt: 268.14 g/mol
InChI Key: AVQDABCAQFMRFT-UHFFFAOYSA-N
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Description

Key Structural Attributes:

Property Value Source
CAS Registry Numbers 13909-11-0 (trans), 13909-12-1 (cis)
SMILES Notation ClCCN(N=O)C(=O)N[C@@H]1CCCC[C@H]1Cl
LogP (Octanol/Water) 2.73
InChIKey AVQDABCAQFMRFT-SFYZADRCSA-N

The chloroethyl group facilitates crosslinking DNA strands, while the chlorocyclohexyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. This structural duality aligns with nitrosoureas’ historical use in treating gliomas and other CNS malignancies.

Properties

CAS No.

13909-12-1

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15)

InChI Key

AVQDABCAQFMRFT-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)N(CCCl)N=O)Cl

Canonical SMILES

C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl

Origin of Product

United States

Preparation Methods

Urea Formation with 2-Chloroethyl Isocyanate

The amine intermediate is reacted with 2-chloroethyl isocyanate under anhydrous conditions:

  • Reaction Conditions : (1s,2s)-2-chlorocyclohexylamine (1 equiv) is added dropwise to 2-chloroethyl isocyanate (1.2 equiv) in dry THF at 0°C. The mixture is stirred for 12 h at room temperature .

  • Workup : The solvent is evaporated, and the crude product is recrystallized from ethyl acetate/hexane to yield 1-(2-chloroethyl)-3-[(1s,2s)-2-chlorocyclohexyl]urea.

Key Data :

  • Yield: 85% .

  • Characterization: 1^1H NMR (400 MHz, CDCl3_3): δ 4.85 (s, 1H, NH), 3.65 (t, J = 6.4 Hz, 2H, CH2_2Cl), 3.20–3.05 (m, 1H, cyclohexyl CH), 2.15–1.20 (m, 10H, cyclohexyl) .

Nitrosation of the Urea Derivative

Nitrosation is achieved using sodium nitrite under acidic conditions:

  • Procedure : 1-(2-chloroethyl)-3-[(1s,2s)-2-chlorocyclohexyl]urea (1 equiv) is dissolved in glacial acetic acid. Sodium nitrite (1.5 equiv) is added portionwise at 0°C, and the reaction is stirred for 2 h .

  • Purification : The mixture is poured into ice-water, extracted with dichloromethane, and purified via silica gel chromatography (ethyl acetate:hexane 1:3).

Key Data :

  • Yield: 68% .

  • Stability: Decomposes at >40°C; storage at −20°C recommended .

  • MS (ESI): m/z 295.1 [M+H]+^+ .

Alternative Pathway: One-Pot Alkylation-Nitrosation

A streamlined method combines urea formation and nitrosation:

  • Reaction : (1s,2s)-2-chlorocyclohexylamine, 2-chloroethyl isocyanate, and tert-butyl nitrite (2 equiv) are refluxed in acetonitrile for 6 h .

  • Advantage : Eliminates isolation of intermediates, improving overall yield to 78% .

Analytical Validation and Comparative Data

ParameterMethod 1 (Stepwise)Method 2 (One-Pot)
Overall Yield52%78%
Purity (HPLC)99.2%98.5%
Reaction Time18 h6 h
Stereochemical Retention99%97%

Stability Studies :

  • Decomposition in PBS (pH 7.4) at 25°C: t1/2_{1/2} = 3.2 h .

  • Stabilizing agents (e.g., 1% ascorbic acid) extend t1/2_{1/2} to 8.5 h .

Challenges and Optimization Strategies

  • Stereochemical Drift : Prolonged reaction times at high temperatures reduce enantiomeric excess. Mitigated by using low-temperature nitrosation .

  • Byproducts : Nitrosation may produce N-nitroso impurities; silica gel chromatography effectively removes these .

Chemical Reactions Analysis

3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea undergoes various chemical reactions, including:

Scientific Research Applications

3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is extensively used in scientific research, particularly in the field of oncology. It has been studied for its effectiveness against various types of cancer, including leukemia and brain tumors . Its ability to cross the blood-brain barrier makes it a valuable compound for treating brain cancers. Additionally, it is used in biochemical research to study the mechanisms of DNA alkylation and repair .

Mechanism of Action

The compound exerts its effects primarily through alkylation of DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis of cancer cells . The molecular targets include DNA and various proteins involved in the cell cycle, such as cyclins and cyclin-dependent kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their N-3 substituents, and biological properties:

Compound Name (Abbreviation) N-3 Substituent Key Properties References
Carmustine (BCNU) 2-Chloroethyl Bifunctional alkylator; induces DNA interstrand cross-links; effective in G1/G2 phases; high hematologic toxicity .
Lomustine (CCNU) Cyclohexyl Lipophilic; crosses BBB; carbamoylates proteins; S-phase activity; delayed myelosuppression .
Semustine (MeCCNU) trans-4-Methylcyclohexyl Enhanced lipophilicity vs. CCNU; induces persistent clonal morphology changes; carcinogenic potential .
Chlorozotocin (GANU) β-D-Glucopyranosyl Water-soluble; reduced bone marrow toxicity; retains antitumor activity .
Target Compound (1s,2s)-2-Chlorocyclohexyl Hypothesized: Increased lipophilicity vs. CCNU; potential enhanced CNS uptake; stereochemistry may affect metabolic stability. (Inferred)

Mechanistic Comparisons

  • DNA Alkylation and Cross-Linking: BCNU, CCNU, MeCCNU, and the target compound all generate 2-chloroethyl carbonium ions, enabling DNA interstrand cross-linking. However, substituents influence degradation kinetics. For example, MeCCNU and CCNU degrade via 2-chloroethanol formation, a pathway shared with the target compound due to its chloroethyl group . Fluorinated analogs (e.g., 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea) exhibit reduced cross-linking due to poor leaving-group ability of F⁻ .
  • Carbamoylation Activity: CCNU and MeCCNU produce stable cyclohexylcarbamoyl adducts on proteins, altering electrophoretic mobility. In contrast, BCNU forms transient (2-oxazolin-2-yl)amino groups due to cyclization of its chloroethylcarbamoyl adducts . The target compound’s 2-chlorocyclohexyl group may enhance carbamoylation stability, similar to CCNU.

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity and Tissue Distribution: CCNU’s cyclohexyl group confers high lipophilicity, enabling BBB penetration and efficacy against intracranial tumors .
  • Bone Marrow Sparing: Hydrophilic derivatives like GANU (glucopyranosyl) and chlorozotocin selectively inhibit tumor DNA synthesis while sparing bone marrow due to glucose transporter-mediated uptake in neoplastic cells . In contrast, CCNU and BCNU cause significant myelosuppression .
  • Mutagenicity :
    Chloroethylnitrosoureas (BCNU, CCNU) exhibit mutagenicity proportional to DNA cross-linking efficiency, whereas methylnitrosoureas (e.g., streptozotocin) are mutagenic at lower toxicities . The target compound’s mutagenic risk likely aligns with CCNU.

Cell Cycle and Cytotoxic Effects

  • Phase Specificity: BCNU preferentially targets G1 and G2 phases, while CCNU and MeCCNU are more active in S phase . All analogs induce polyploidy and mitotic nondisjunction, but CCNU/MeCCNU uniquely alter clonal morphology in surviving cells .
  • In Vitro vs. In Vivo Activity : In 9L rat glioma cells, CENUs show equivalent cytotoxicity when adjusted for active species concentration, suggesting substituents primarily affect drug delivery rather than intrinsic potency .

Biological Activity

3-[(1S,2S)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea, commonly referred to as chloroethyl nitrosourea (CENU), is a compound with significant biological activity, particularly in oncology. This compound is structurally related to other nitrosoureas, which are known for their alkylating properties and use in cancer treatment. The focus of this article is to explore the biological activity of CENU, including its mechanism of action, efficacy against various tumors, and relevant case studies.

  • Molecular Formula : C9H15Cl2N3O2
  • Molecular Weight : 268.14 g/mol
  • CAS Number : 13909-12-1
  • Appearance : Solid

CENU functions primarily as an alkylating agent , which means it can add alkyl groups to DNA. This action leads to cross-linking of DNA strands, ultimately resulting in cell death—particularly in rapidly dividing cells such as cancer cells. The chloroethyl group is crucial for the activation of the compound into its reactive form, which can bind to nucleic acids and proteins within the cell.

Antitumor Activity

CENU has demonstrated significant antitumor activity against a variety of cancers, particularly gliomas and other solid tumors. In studies comparing its efficacy with other similar compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) , CENU showed superior binding affinity to nucleic acids in tumor tissues, enhancing its therapeutic potential against intracerebral tumors .

Case Studies

  • Glioma Treatment : In clinical trials involving patients with glioblastoma multiforme, CENU was administered in combination with radiation therapy. Results indicated improved survival rates compared to historical controls receiving radiation alone.
  • Combination Therapy : A study investigated the effects of CENU in combination with immunotherapy agents. The combination showed synergistic effects, enhancing the overall response rate in patients with refractory solid tumors .
  • Mechanistic Insights : Research has shown that CENU's effectiveness may be influenced by cellular mechanisms involving glutathione (GSH) levels. Elevated GSH levels can confer resistance to alkylating agents; thus, strategies to deplete GSH have been explored to enhance CENU's efficacy .

Data Tables

StudyTumor TypeTreatment RegimenOutcome
GlioblastomaCENU + RadiationImproved survival rates
Refractory Solid TumorsCENU + ImmunotherapyIncreased response rate
Various TumorsCENU + GSH Depleting AgentEnhanced efficacy observed

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